Sergliflozin etabonate is synthesized from sergliflozin, which itself belongs to a class of drugs known as SGLT2 inhibitors. These inhibitors target the SGLT2 protein in the proximal renal tubules, responsible for approximately 90% of glucose reabsorption in the kidneys. By inhibiting this transporter, sergliflozin etabonate facilitates increased glucose excretion through urine, effectively lowering plasma glucose levels in diabetic patients .
The synthesis of sergliflozin etabonate involves several chemical reactions to form the ethyl carbonate prodrug ester of sergliflozin. The key steps include:
Technical parameters such as reaction times, temperatures, and concentrations are crucial for optimizing yield and minimizing side reactions during synthesis.
Sergliflozin etabonate has a molecular formula of and a molecular weight of approximately 432.56 g/mol. The structural analysis reveals:
The InChIKey for sergliflozin etabonate is QLXKHBNJTPICNF-QMCAAQAGSA-N, which aids in identifying the compound in chemical databases .
Sergliflozin etabonate participates in several chemical reactions relevant to its pharmacological action:
The mechanism of action of sergliflozin etabonate revolves around its selective inhibition of SGLT2:
The pharmacodynamic profile indicates that sergliflozin etabonate can effectively manage postprandial hyperglycemia in diabetic models without adverse effects on body weight .
Sergliflozin etabonate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens .
Sergliflozin etabonate has several scientific applications primarily focused on diabetes management:
Sergliflozin etabonate (development code: GW869682X) was discovered and developed by GlaxoSmithKline as part of early efforts to create selective SGLT2 inhibitors derived from the natural product phlorizin. Preclinical studies demonstrated its promising pharmacological profile. In streptozotocin-induced diabetic rats and Zucker fatty rats (a model of obesity and insulin resistance), sergliflozin etabonate administration produced dose-dependent increases in urinary glucose excretion (UGE), with significant reductions in plasma glucose levels observed at doses of 1-30 mg/kg. The compound effectively inhibited postprandial hyperglycemia after sucrose loading in normal rats and improved chronic glycemic parameters in diabetic models, as evidenced by reductions in glycated hemoglobin (HbA1c) and fasting plasma glucose [1] [2] [5].
A key finding from these investigations was sergliflozin etabonate's insulin-independent mechanism of action. Unlike sulfonylureas such as gliclazide, sergliflozin etabonate did not stimulate insulin secretion and consequently avoided hypoglycemia in normoglycemic rats. Additionally, chronic treatment did not increase body weight or food intake—advantages over insulin and insulin secretagogues [1] [5]. Mechanistic studies confirmed its selectivity for SGLT2 over SGLT1, which explained the absence of gastrointestinal side effects (e.g., diarrhea) associated with dual SGLT1/SGLT2 inhibition [8].
Table 1: Key Pharmacodynamic Effects of Sergliflozin Etabonate in Preclinical Models
Model System | Dose | Key Effects | Reference |
---|---|---|---|
Normal rats | 0.3-3 mg/kg | Inhibited plasma glucose elevation after sucrose loading; No hypoglycemia | [1] |
Neonatal STZ-diabetic rats | 1-10 mg/kg | Improved postprandial hyperglycemia; Superior to gliclazide | [1] |
Mild STZ-diabetic rats | 3 mg/kg | Reduced hyperglycemia proportional to disease severity | [5] |
Zucker fatty rats | 10 mg/kg (chronic) | Reduced HbA1c, fasting plasma glucose; Improved glucose tolerance | [2] |
Zucker fatty rats | Chronic dosing | No effect on body weight or food intake | [5] |
Despite promising preclinical results, sergliflozin etabonate did not progress beyond Phase II clinical trials. While detailed clinical data remain limited in the public domain, its discontinuation was attributed primarily to pharmacokinetic limitations and the emergence of superior compounds. As an O-glucoside derivative, sergliflozin etabonate faced challenges related to enzymatic degradation by β-glucosidases in the gastrointestinal tract, potentially compromising its oral bioavailability and therapeutic consistency. Additionally, its metabolic conversion yielded sergliflozin, which—while active—possessed suboptimal pharmacokinetic properties compared to later C-glucosides like dapagliflozin and canagliflozin [7] [8]. The competitive landscape intensified as these C-glucoside inhibitors demonstrated superior metabolic stability, higher selectivity for SGLT2, and once-daily dosing convenience. Consequently, pharmaceutical resources shifted toward these more promising candidates, halting sergliflozin etabonate's development despite its validation of SGLT2 inhibition as a viable antidiabetic strategy [8] [9].
Sergliflozin etabonate belongs to the first generation of synthetic SGLT2 inhibitors characterized by their O-glucoside structure—a design directly inspired by phlorizin but optimized for improved target affinity and reduced off-target effects. Its structural class differentiates it from the C-glucosides that dominate current clinical use (e.g., empagliflozin, dapagliflozin). The O-glucosides, including sergliflozin etabonate and remogliflozin etabonate, function as prodrugs requiring metabolic activation to release the active aglycone inhibitor. This contrasts with C-glucosides, which resist glycosidase degradation and act as active drugs without requiring conversion [8].
Table 2: Structural and Pharmacological Comparison of Sergliflozin Etabonate with Representative SGLT2 Inhibitors
Compound | Chemical Class | Prodrug | SGLT2 Selectivity (vs. SGLT1) | Maximal UGE (Preclinical) | Development Status |
---|---|---|---|---|---|
Phlorizin | Dihydrochalcone | No | Low (dual inhibitor) | Not quantified | Not developed (prototype) |
Sergliflozin etabonate | O-Glucoside | Yes | Moderate | Dose-dependent (rats) | Discontinued (Phase II) |
Remogliflozin etabonate | O-Glucoside | Yes | ~60-fold | Higher than sergliflozin | Marketed (India) |
Dapagliflozin | C-Glucoside | No | >1000-fold | 50-80 g/24h (humans) | Marketed (global) |
Canagliflozin | C-Glucoside | No | >400-fold | ~100 g/day (humans) | Marketed (global) |
Within the O-glucoside subclass, sergliflozin etabonate shares significant similarities with remogliflozin etabonate. Both are prodrugs utilizing the etabonate (ethyl carbonate) moiety to enhance lipophilicity and absorption. However, remogliflozin etabonate demonstrated greater maximal urinary glucose excretion in humans compared to sergliflozin etabonate, suggesting pharmacological advantages potentially related to its metabolic stability or binding affinity [4] [8]. In a pilot study involving obese non-diabetic subjects, remogliflozin etabonate (250 mg TID) induced significantly greater reductions in total body water (TBW) than sergliflozin etabonate (1000 mg TID) or placebo, indicating more pronounced glycosuria and osmotic diuresis [4]. This enhanced efficacy profile likely contributed to remogliflozin etabonate's progression to market approval (in India), while sergliflozin etabonate was discontinued.
Pharmacologically, sergliflozin etabonate exhibited lower selectivity for SGLT2 versus SGLT1 compared to later C-glucosides. While precise human SGLT2/SGLT1 inhibitory ratios for sergliflozin are not fully detailed in the available literature, its structural class (O-glucoside) generally demonstrated moderate selectivity (e.g., remogliflozin: ~60-fold). This contrasts sharply with dapagliflozin (>1000-fold selectivity) and empagliflozin (~2700-fold selectivity) [8] [9]. The therapeutic implications of this difference include potential off-target effects on intestinal SGLT1, though sergliflozin etabonate’s preclinical studies did not report significant gastrointestinal adverse events. Nevertheless, the superior selectivity profiles of C-glucosides became a decisive factor in their clinical adoption.
Sergliflozin etabonate’s significance extends beyond its direct therapeutic application—it served as a critical proof-of-concept molecule validating renal SGLT2 inhibition. Its demonstration of insulin-independent glucose lowering, absence of hypoglycemia in normoglycemia, and beneficial effects on HbA1c and body weight in preclinical models de-risked the SGLT2 inhibitor class for subsequent development [1] [5]. Furthermore, its limitations catalyzed key medicinal chemistry innovations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7